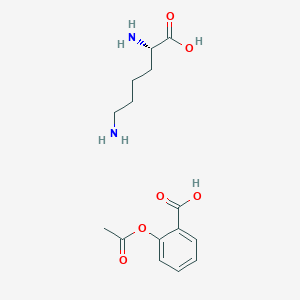
Solusprin
描述
Solusprin is a medication with analgesic, anti-inflammatory, and antipyretic actions . Its active ingredient is aspirin, which is effective for the relief of pain of mild to moderate intensity .
Synthesis Analysis
Aspirin, the active ingredient in Solusprin, is synthesized by reacting salicylic acid with an excess of acetic anhydride . A small amount of a strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction .Molecular Structure Analysis
The molecular structure of aspirin, the active ingredient in Solusprin, is crucial to its function. The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
The chemical reactions involved in the action of Solusprin are primarily related to its active ingredient, aspirin. Aspirin inhibits the biosynthesis of prostaglandins, which play a major role in the pathogenesis of inflammation, pain, and fever .Physical And Chemical Properties Analysis
The physical and chemical properties of Solusprin are primarily determined by its active ingredient, aspirin. The presence of food in the stomach significantly affects the absorption of acetylsalicylic acid . It is metabolized in the liver by hydrolysis with the formation of salicylic acid .科学研究应用
Analgesic Application
Solusprin: , primarily composed of aspirin , is widely used for its analgesic properties. It is effective in relieving pain of mild to moderate intensity. The mechanism of action involves the inhibition of prostaglandin synthesis, which plays a key role in the sensation of pain. This makes Solusprin a valuable compound in the management of headaches, muscle aches, and other common pains .
Anti-inflammatory Use
The anti-inflammatory action of Solusprin is also attributed to its active ingredient, aspirin. By reducing the production of prostaglandins, it helps in decreasing inflammation and is therefore used in various conditions like rheumatoid arthritis and other inflammatory diseases .
Antipyretic Effects
Solusprin exhibits antipyretic effects, meaning it can reduce fever. This is particularly useful in febrile conditions where the body’s temperature is elevated due to illness. It’s a common choice for managing the symptoms of colds and flu .
Cardiovascular Protection
Aspirin, the active component of Solusprin, has been shown to have a protective effect on the cardiovascular system. It is often prescribed in low doses to prevent blood clots, which can reduce the risk of heart attacks and strokes. This application is based on its ability to inhibit platelet aggregation .
Solubility and Dissolution Enhancement
In pharmaceutical research, Solusprin’s solubility and dissolution rates are of significant interest. Enhancing these properties can improve the bioavailability of natural compounds, making them more effective as therapeutic agents. Techniques to improve solubility and dissolution are crucial for the development of new drug formulations .
Permeation Enhancement
The enhancement of permeation is another research application for Solusprin. By increasing the permeability of active compounds, it can be ensured that they reach their target sites within the body more effectively. This is particularly important for the delivery of drugs across biological membranes .
作用机制
Target of Action
Solusprin, also known as aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins , which are key players in inflammation, pain, and fever .
Mode of Action
Solusprin inhibits the activity of COX enzymes, thereby disrupting the metabolism of arachidonic acid, a precursor of prostaglandins . This inhibition leads to a decrease in the production of prostaglandins, effectively reducing inflammation, pain, and fever . Additionally, Solusprin suppresses the synthesis of thromboxane A2 in platelets, reducing platelet aggregation and thrombus formation .
Biochemical Pathways
The primary biochemical pathway affected by Solusprin is the arachidonic acid pathway . By inhibiting COX enzymes, Solusprin disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .
Pharmacokinetics
When administered orally, Solusprin is rapidly absorbed mainly from the proximal small intestine and to a lesser extent from the stomach . The presence of food in the stomach significantly affects the absorption of Solusprin . It is metabolized in the liver by hydrolysis, forming salicylic acid, which is then conjugated with glycine or other compounds .
Result of Action
The molecular and cellular effects of Solusprin’s action include a reduction in inflammation, pain, and fever due to decreased prostaglandin production . It also reduces platelet aggregation, thereby decreasing the risk of thrombus formation . At higher doses, Solusprin can inhibit the synthesis of prothrombin in the liver and increase the prothrombin time .
安全和危害
属性
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958944 | |
| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solusprin | |
CAS RN |
37933-78-1 | |
| Record name | L-Lysine acetylsalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylic acid lysinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine o-acetoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Both provided abstracts [, ] focus on the clinical study of Solusprin (lysine acetylsalicylate) in the context of treating rheumatic diseases. They do not delve into the detailed chemical properties, mechanisms, or other aspects you listed.
A: Unfortunately, no. The abstracts [, ] mention "clinical study" but do not provide any results or conclusions about Solusprin's effectiveness in treating rheumatic diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





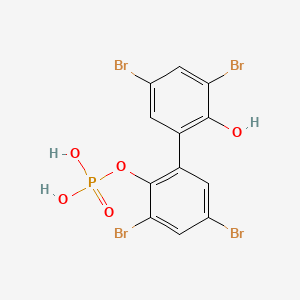
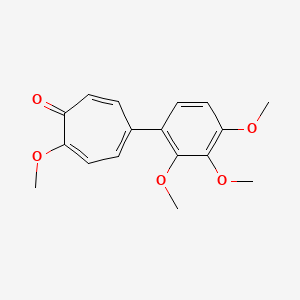
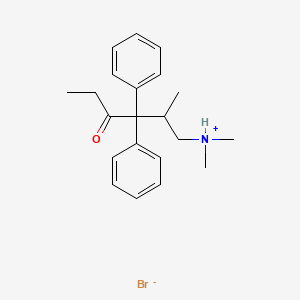


![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)
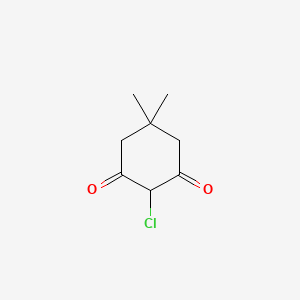

![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)


